molecular formula C6H13NO B3224488 (3-Aminocyclopentyl)methanol CAS No. 123288-54-0

(3-Aminocyclopentyl)methanol

Cat. No. B3224488
CAS RN: 123288-54-0
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-UHFFFAOYSA-N
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Description

“(3-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is also known as ACPM. It has a molecular weight of 115.17 and is a synthetic intermediate useful for pharmaceutical synthesis .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) presented a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when complexed with CuCl, serves as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst system is notable for its low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Selective Monomethylation of Anilines

Chen et al. (2017) explored the use of feedstock methanol as a green methylation reagent. Using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies as solid molecular catalysts, they achieved selective N-monomethylation of anilines under mild conditions. This process could be extended to the direct methylation of highly functionalized bioactive compounds, indicating potential applications in pharmaceuticals (Chen et al., 2017).

Influence on Lipid Dynamics in Biological Membranes

Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics. They demonstrated that methanol significantly accelerates the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in lipid bilayers. This finding is crucial for understanding the role of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Safety and Hazards

“(3-Aminocyclopentyl)methanol” may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . For safe handling, it is advised to wash thoroughly after handling and avoid ingestion, swallowing, or inhalation .

properties

IUPAC Name

(3-aminocyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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